molecular formula C15H18O2 B1210156 Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)- CAS No. 73020-91-4

Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)-

Cat. No. B1210156
CAS RN: 73020-91-4
M. Wt: 230.3 g/mol
InChI Key: KREYKRAJLBRHAZ-FQUUOJAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)- is a natural product found in Zinnia peruviana with data available.

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • Research has focused on the structural analysis of compounds related to Azuleno(6,5-b)furan-2(3H)-one. For instance, a study of 8α‐Hydroxy‐11α,13‐dihydrozaluzanin C, a compound with a similar structure, highlights the role of secondary hydroxyl groups in forming intermolecular hydrogen bonds, both as donors and acceptors (Kakuda, Helal, Nakamura, & Hattori, 1998).

Crystallography and Molecular Conformation

  • The pseudoguaianolide peruvin, another related compound, has been studied for its crystallographic properties, revealing that its seven-membered ring adopts a twist conformation. This study contributes to understanding the molecular structure of such compounds (Fronczek, 2002).

Sesquiterpene Lactones and Dimerization

  • A dimeric sesquiterpene, gochnatiolide A, shares some structural elements with Azuleno(6,5-b)furan-2(3H)-one. This compound demonstrates the potential for cyclohexane systems to connect two monomeric sesquiterpene lactone units, suggesting avenues for the development of complex molecular structures (Xiong, Wu, Chen, & Chen, 2009).

Synthesis and Stability

  • Studies have explored the synthesis of azuleno[c]furans, highlighting the strategies and stability of these compounds. For instance, Payne and Wege (2003) discussed a tandem cycloaddition-cycloreversion strategy to prepare more stable azulenofurans, providing insights into synthetic approaches for related compounds (Payne & Wege, 2003).

Heterocyclic Compound Synthesis

  • The synthesis of azuleno[1,2-b]thiophenes and azuleno[1,2-c]thiophenes, which bear resemblance to Azuleno(6,5-b)furan-2(3H)-one, has been achieved. This type of synthesis provides a foundation for creating novel heterocyclic compounds, expanding the scope of organic synthesis (Fujimori, Fujita, Yamane, Yasunami, & Takase, 1983).

Bonding Situation and Stability Analysis

properties

CAS RN

73020-91-4

Product Name

Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)-

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(3aS,5aR,8aR,9aR)-8-methyl-1,5-dimethylidene-4,5a,6,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H18O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h4,11-14H,2-3,5-7H2,1H3/t11-,12-,13+,14-/m0/s1

InChI Key

KREYKRAJLBRHAZ-FQUUOJAGSA-N

Isomeric SMILES

CC1=CC[C@@H]2[C@H]1C[C@H]3[C@H](CC2=C)OC(=O)C3=C

SMILES

CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C

Canonical SMILES

CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C

synonyms

ziniolide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)-
Reactant of Route 2
Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)-
Reactant of Route 3
Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)-
Reactant of Route 4
Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)-
Reactant of Route 5
Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)-
Reactant of Route 6
Reactant of Route 6
Azuleno(6,5-b)furan-2(3H)-one, 3a,4,4a,7,7a,8,9,9a-octahydro-5-methyl-3,8-bis(methylene)-, (3aR,4aR,7aR,9aS)-

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